![molecular formula C17H20O2 B12628247 [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid CAS No. 919283-96-8](/img/structure/B12628247.png)
[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid: is a chemical compound with the molecular formula C17H20O2 It is known for its unique structure, which includes a cycloheptene ring and a phenylethylidene group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid typically involves the condensation of cycloheptanone with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Halogens, nitrating agents, Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学的研究の応用
Chemistry: In chemistry, [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe to study biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid involves its interaction with specific molecular targets. The phenylethylidene group can interact with enzymes or receptors, modulating their activity. The cycloheptene ring may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
[2-(2-Phenylethylidene)cyclohex-3-en-1-yl]acetic acid: Similar structure but with a cyclohexene ring instead of a cycloheptene ring.
[2-(2-Phenylethylidene)cyclopent-3-en-1-yl]acetic acid: Similar structure but with a cyclopentene ring.
[2-(2-Phenylethylidene)cyclooct-3-en-1-yl]acetic acid: Similar structure but with a cyclooctene ring.
Uniqueness: The uniqueness of [2-(2-Phenylethylidene)cyclohept-3-en-1-yl]acetic acid lies in its seven-membered cycloheptene ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
919283-96-8 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC名 |
2-[2-(2-phenylethylidene)cyclohept-3-en-1-yl]acetic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-16-10-6-2-5-9-15(16)12-11-14-7-3-1-4-8-14/h1,3-5,7-9,12,16H,2,6,10-11,13H2,(H,18,19) |
InChIキー |
ZVSUMXMHFOPDKE-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(=CCC2=CC=CC=C2)C(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[1-(4-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12628165.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)

![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
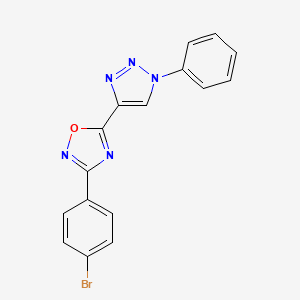
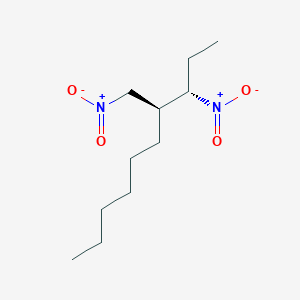
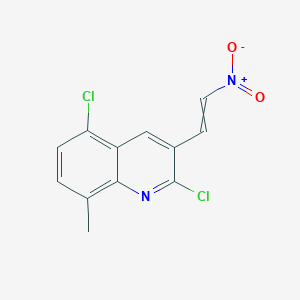
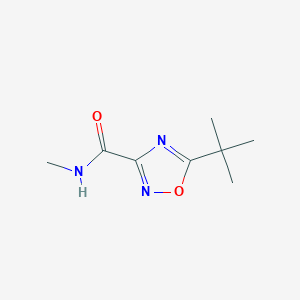
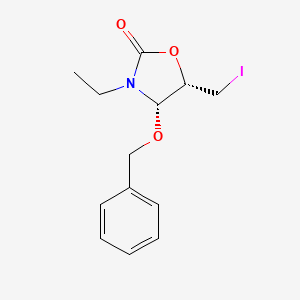
![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
